

ATTO 465 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 465 NHS ester

Cat. No.: B15555657

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical properties, labeling protocols, and key characteristics of **ATTO 465 NHS ester**, a fluorescent dye essential for a range of bio-imaging and molecular biology applications.

ATTO 465 is a fluorescent label derived from the acriflavine dye family.^[1] It is recognized for its strong absorption, high fluorescence quantum yield, and significant Stokes shift.^[1] The N-hydroxysuccinimidyl (NHS) ester derivative is particularly suited for the covalent labeling of primary and secondary amine groups in biomolecules such as proteins, antibodies, and oligonucleotides.^{[1][2]}

Chemical Structure and Molecular Properties

ATTO 465's core structure is similar to that of proflavine.^[3] The addition of the NHS ester functional group allows for efficient conjugation to amine-containing molecules. While slight variations in reported molecular weight exist, the commonly cited value is approximately 493 g/mol.^[4]

Table 1: Physicochemical and Spectroscopic Properties of ATTO 465

Property	Value	Reference
Molecular Weight (NHS-ester)	493 g/mol	[4]
Absorption Maximum (λ_{abs})	453 nm	[4]
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	[4]
Emission Maximum (λ_{fl})	506 nm	
Fluorescence Quantum Yield (η_{fl})	75%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	[4]

Experimental Protocols: Labeling with ATTO 465 NHS Ester

The following are generalized protocols for labeling proteins and oligonucleotides with **ATTO 465 NHS ester**. Optimization may be required for specific applications.

Protein Labeling Protocol

This protocol outlines the steps for conjugating **ATTO 465 NHS ester** to proteins.

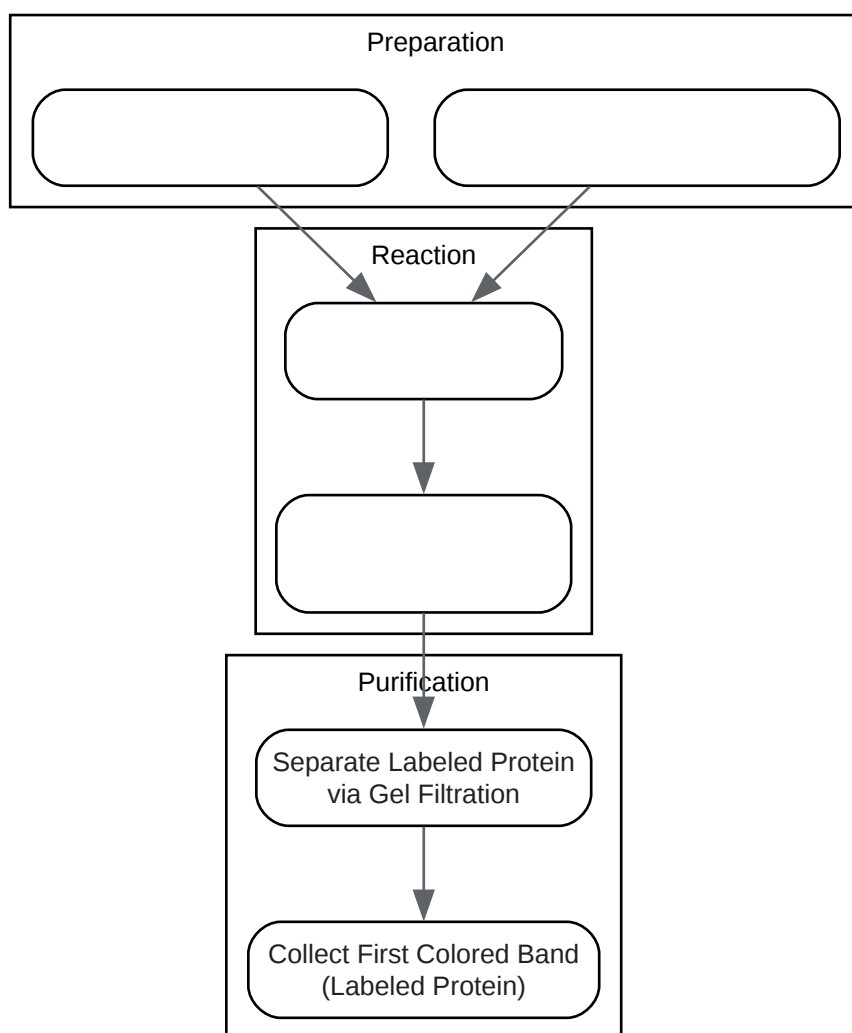
Materials:

- Protein of interest
- ATTO 465 NHS ester**
- Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)

Methodology:

- **Protein Preparation:** Dissolve the protein in the labeling buffer at a concentration of 2 mg/mL. Ensure the buffer is free of any amine-containing substances such as Tris or glycine. If necessary, dialyze the protein against a suitable buffer like PBS and then adjust the pH with sodium bicarbonate.
- **Dye Preparation:** Immediately before use, dissolve the **ATTO 465 NHS ester** in anhydrous DMF or DMSO to a concentration of 2 mg/mL.
- **Conjugation:** While gently vortexing, add the dissolved **ATTO 465 NHS ester** to the protein solution. A molar excess of the dye to the protein is typically required, with a starting point of a 2-fold molar excess being a good recommendation.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.^[1]
- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with a suitable buffer (e.g., PBS).^[1] The first colored band to elute is typically the labeled protein.

Protein Labeling Workflow



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Caption: Workflow for labeling proteins with **ATTO 465 NHS ester**.

Oligonucleotide Labeling Protocol

This protocol is for labeling amino-modified oligonucleotides.

Materials:

- Amino-modified oligonucleotide
- **ATTO 465 NHS ester**

- Anhydrous DMF
- Labeling buffer (e.g., 0.2 M carbonate buffer, pH 8.0-9.0)
- Purification system (e.g., HPLC)

Methodology:

- Oligonucleotide and Dye Preparation: Dissolve the amino-modified oligonucleotide in the labeling buffer to a concentration of 0.1 mM.[\[1\]](#) Prepare a 5 mg/mL solution of **ATTO 465 NHS ester** in anhydrous DMF.[\[1\]](#)
- Labeling Reaction: Add approximately 30 μ L of the dye solution to 50 μ L of the oligonucleotide solution.[\[1\]](#)
- Incubation: Incubate the reaction for 2 hours at room temperature with shaking.[\[1\]](#) For longer reaction times, the pH can be lowered to 7.0-7.5.[\[1\]](#)
- Purification: Purify the labeled oligonucleotide from the unreacted dye using a suitable method such as HPLC.

Applications in Research and Development

The strong fluorescence and excellent photostability of ATTO 465 make it a valuable tool in various life science applications. Its ability to be conjugated to a wide range of biomolecules allows for its use in:

- Fluorescence Microscopy: High-resolution imaging of cellular structures and processes.
- Immunofluorescence: Detection and localization of antigens in cells and tissues.
- Flow Cytometry: High-throughput analysis and sorting of cells.
- Single-Molecule Detection: Studying the dynamics of individual biomolecules.
- Nucleic Acid Hybridization: Visualizing specific DNA or RNA sequences.

Storage and Handling

ATTO 465 NHS ester should be stored at -20°C, protected from moisture and light. Stock solutions of the dye in anhydrous DMF or DMSO should be prepared fresh before each use.

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- To cite this document: BenchChem. [ATTO 465 NHS Ester: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555657#chemical-structure-and-molecular-weight-of-atto-465-nhs-ester]

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